molecular formula C7H8F2N2O2 B2913374 4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid CAS No. 2138353-85-0

4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid

Cat. No. B2913374
M. Wt: 190.15
InChI Key: JLQNYZVOGFPUEQ-UHFFFAOYSA-N
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Description

“4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid” is a chemical compound with the CAS Number: 2138353-85-0 . It has a molecular weight of 190.15 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid” is 1S/C7H8F2N2O2/c8-7(9)5(3-6(12)13)11-2-1-10-4-11/h1-2,4-5,7H,3H2,(H,12,13) . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid” include a melting point of 305 °C (dec.) (lit.), a predicted boiling point of 403.6±28.0 °C, and a predicted density of 1.28±0.1 g/cm3 . The compound is stored in a dry, room temperature environment .

Scientific Research Applications

Electrolytes for Fuel Cells

Room Temperature Dialkylimidazolium Ionic Liquid-Based Fuel Cells

Imidazolium ionic liquids, such as 1-n-butyl-3-methylimidazolium tetrafluoroborate (BMI.BF4), have been highlighted for their outstanding performance as electrolytes in fuel cells. These non-Bronsted acid-base room temperature imidazolium ionic liquids achieve a 67% overall cell efficiency when used as supporting electrolytes for commercially available alkaline fuel cells (AFC) operating at room temperature with air and hydrogen at atmospheric pressure (Souza et al., 2003).

Gas/Vapor Separations

Tunable Rare Earth fcu-MOF Platform for Gas/Vapor Separations

The deliberate construction of rare-earth (RE) metal-organic frameworks (MOFs) with restricted window apertures using reticular chemistry approaches has shown significant potential for selective adsorption kinetics-based separation and molecular sieving of gases and vapors. These RE-1,4-NDC-fcu-MOFs exhibit notable gas/solvent separation properties, driven mostly by adsorption kinetics, demonstrating the utility of imidazole derivatives in designing materials for efficient separation processes (Xue et al., 2015).

Sensing Applications

Fluorescent Imidazole-Based Chemosensors for Reversible Detection

Imidazole derivatives have been developed as reversible luminescent sensors for the detection of cyanide and mercury ions. These compounds exhibit selective sensing towards CN- ions with a detection limit as low as 0.8 μM, demonstrating their potential in environmental monitoring and safety applications (Emandi et al., 2018).

Synthetic Chemistry

Synthesis of Imidazol-2-ylidenes

An improved synthesis method for imidazol-2-ylidenes has been reported, showcasing the utility of imidazole derivatives in synthetic chemistry. This method involves the reaction of N,N'-dialkylthioureas with 3-hydroxy-2-butanone to give imidazole-2(3H)-thiones, which are then treated to yield imidazol-2-ylidenes in excellent yields, highlighting the versatility of imidazole derivatives in facilitating complex chemical syntheses (Kuhn & Kratz, 1993).

Safety And Hazards

The safety data sheet for “4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid” suggests that personal protective equipment/face protection should be worn when handling the compound . It should be kept away from eyes, skin, and clothing, and ingestion and inhalation should be avoided .

properties

IUPAC Name

4,4-difluoro-3-imidazol-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c8-7(9)5(3-6(12)13)11-2-1-10-4-11/h1-2,4-5,7H,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQNYZVOGFPUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(CC(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid

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